2-[2,5-Dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]sulfanyl-4,6-dimethylpyridine-3-carbonitrile
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Overview
Description
2-[2,5-Dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]sulfanyl-4,6-dimethylpyridine-3-carbonitrile, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. It is a potent and specific ligand that has been widely used in scientific research to investigate the role of adenosine receptors in various physiological processes.
Mechanism of Action
2-[2,5-Dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]sulfanyl-4,6-dimethylpyridine-3-carbonitrile is a selective antagonist of the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed throughout the body. Adenosine receptors are involved in a variety of physiological processes, including neurotransmission, cardiovascular function, and inflammation. 2-[2,5-Dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]sulfanyl-4,6-dimethylpyridine-3-carbonitrile binds to the A1 receptor with high affinity and blocks the binding of adenosine, which leads to a decrease in the activity of the receptor and a decrease in the downstream signaling pathways that are activated by adenosine.
Biochemical and physiological effects:
2-[2,5-Dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]sulfanyl-4,6-dimethylpyridine-3-carbonitrile has a number of biochemical and physiological effects, including a decrease in heart rate and blood pressure, inhibition of neurotransmitter release, and modulation of the immune response. These effects are mediated by the blockade of adenosine A1 receptors, which are involved in the regulation of these processes.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-[2,5-Dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]sulfanyl-4,6-dimethylpyridine-3-carbonitrile in lab experiments is its high selectivity for the adenosine A1 receptor, which allows for the specific investigation of the role of this receptor in various physiological processes. However, one limitation of 2-[2,5-Dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]sulfanyl-4,6-dimethylpyridine-3-carbonitrile is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are a number of future directions for research involving 2-[2,5-Dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]sulfanyl-4,6-dimethylpyridine-3-carbonitrile and adenosine receptors. One area of interest is the development of novel adenosine receptor antagonists that have improved pharmacological properties and therapeutic potential. Another area of interest is the investigation of the role of adenosine receptors in the regulation of immune function and inflammation, which could lead to the development of new treatments for inflammatory diseases. Additionally, the use of 2-[2,5-Dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]sulfanyl-4,6-dimethylpyridine-3-carbonitrile and other adenosine receptor antagonists in combination with other drugs could lead to new therapeutic strategies for a variety of conditions.
Synthesis Methods
2-[2,5-Dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]sulfanyl-4,6-dimethylpyridine-3-carbonitrile can be synthesized using a multi-step process involving the reaction of 4,6-dimethylpyridine-3-carbonitrile with 4-phenoxybenzaldehyde to form the intermediate compound 2-[1-(4-phenoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-4,6-dimethylpyridine-3-carbonitrile. This intermediate is then reacted with thionyl chloride and triethylamine to yield the final product, 2-[2,5-Dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]sulfanyl-4,6-dimethylpyridine-3-carbonitrile.
Scientific Research Applications
2-[2,5-Dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]sulfanyl-4,6-dimethylpyridine-3-carbonitrile has been used extensively in scientific research to investigate the role of adenosine receptors in various physiological processes, including cardiovascular function, neurotransmission, and inflammation. It has also been used to study the effects of adenosine receptor antagonists on the central nervous system, including their potential as therapeutic agents for conditions such as Parkinson's disease, epilepsy, and depression.
properties
Product Name |
2-[2,5-Dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]sulfanyl-4,6-dimethylpyridine-3-carbonitrile |
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Molecular Formula |
C24H19N3O3S |
Molecular Weight |
429.5 g/mol |
IUPAC Name |
2-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]sulfanyl-4,6-dimethylpyridine-3-carbonitrile |
InChI |
InChI=1S/C24H19N3O3S/c1-15-12-16(2)26-23(20(15)14-25)31-21-13-22(28)27(24(21)29)17-8-10-19(11-9-17)30-18-6-4-3-5-7-18/h3-12,21H,13H2,1-2H3 |
InChI Key |
JHCWZAHFAYEPPD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=C1C#N)SC2CC(=O)N(C2=O)C3=CC=C(C=C3)OC4=CC=CC=C4)C |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SC2CC(=O)N(C2=O)C3=CC=C(C=C3)OC4=CC=CC=C4)C |
Origin of Product |
United States |
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